3-Nitro-2-(3-nitrophenyl)chromen-4-one
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Overview
Description
3-Nitro-2-(3-nitrophenyl)chromen-4-one, also known as NNC, is a synthetic compound that belongs to the class of coumarin derivatives. It is a yellow crystalline powder that has been extensively studied for its potential applications in scientific research. In
The synthesis of 3-Nitro-2-(3-nitrophenyl)chromen-4-one is a multi-step process that involves the condensation of 3-nitrobenzaldehyde with malonic acid in the presence of acetic anhydride to form 3-nitrophenyl-3-nitropropenoic acid. This intermediate is then cyclized with 4-hydroxycoumarin in the presence of concentrated sulfuric acid to yield 3-Nitro-2-(3-nitrophenyl)chromen-4-one.
Scientific research application
3-Nitro-2-(3-nitrophenyl)chromen-4-one has been widely used in scientific research for its potential applications in various fields. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Mechanism of action
The mechanism of action of 3-Nitro-2-(3-nitrophenyl)chromen-4-one is not fully understood. However, it is believed to exert its biological effects through the generation of reactive oxygen species (ROS) and the induction of oxidative stress. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Biochemical and physiological effects
3-Nitro-2-(3-nitrophenyl)chromen-4-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been shown to inhibit the proliferation of cancer cells, including breast cancer and lung cancer cells. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and limitations for lab experiments
One of the main advantages of 3-Nitro-2-(3-nitrophenyl)chromen-4-one is its versatility. It can be used in a wide range of scientific research applications, including antimicrobial, anticancer, and anti-inflammatory studies. However, one of the main limitations of this compound is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Future directions
There are several future directions for the study of 3-Nitro-2-(3-nitrophenyl)chromen-4-one. One area of research is the development of new synthetic methods for the compound, which could improve its purity and yield. Another area of research is the optimization of its biological activity, particularly in the area of cancer therapy. Finally, the development of new applications for the compound, such as in the detection of metal ions or as a photosensitizer for photodynamic therapy, could lead to new and exciting discoveries in the field of scientific research.
Conclusion:
In conclusion, 3-Nitro-2-(3-nitrophenyl)chromen-4-one is a versatile compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, its potential applications in various fields make it an exciting area of research for scientists around the world.
properties
CAS RN |
143468-18-2 |
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Product Name |
3-Nitro-2-(3-nitrophenyl)chromen-4-one |
Molecular Formula |
C15H8N2O6 |
Molecular Weight |
312.23 g/mol |
IUPAC Name |
3-nitro-2-(3-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8N2O6/c18-14-11-6-1-2-7-12(11)23-15(13(14)17(21)22)9-4-3-5-10(8-9)16(19)20/h1-8H |
InChI Key |
PBRSGVDNWPMREI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
4H-1-Benzopyran-4-one,3-nitro-2-(3-nitrophenyl)-(9CI) |
Origin of Product |
United States |
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